Guaifenesin dimer
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Overview
Description
Guaifenesin dimer has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
- Its role is to increase mucus secretion, which helps manage chest congestion by thinning and facilitating the removal of respiratory secretions .
- Guaifenesin acts as an expectorant by:
- Molecular and Cellular Effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Guaifenesin dimer plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin proteins, where this compound helps to reduce the viscosity of mucus, facilitating its clearance from the respiratory tract . Additionally, this compound may interact with enzymes involved in mucus production, such as glycosyltransferases, to modulate mucus secretion .
Cellular Effects
This compound influences various types of cells and cellular processes. In epithelial cells lining the respiratory tract, this compound enhances the hydration of mucus, making it easier to expel through coughing . It also affects cell signaling pathways related to mucus production and secretion, potentially downregulating the expression of genes involved in mucus hypersecretion . Furthermore, this compound may impact cellular metabolism by altering the energy balance required for mucus production and clearance .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to mucin proteins, disrupting their structure and reducing mucus viscosity . It may also inhibit the activity of enzymes responsible for mucus synthesis, such as glycosyltransferases, thereby reducing mucus production . Additionally, this compound can modulate gene expression by influencing transcription factors involved in mucus regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound maintains its efficacy in reducing mucus viscosity and promoting mucus clearance over extended periods . Its stability and effectiveness may decrease with prolonged storage or exposure to unfavorable conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces mucus viscosity and enhances mucus clearance without significant adverse effects . At higher doses, this compound may cause toxicity, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme O-demethylase, resulting in the formation of β-(2-methoxyphenoxy)-lactic acid and demethylated hydroxyguaifenesin . These metabolites are inactive and are further processed for excretion. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract after oral administration . It is distributed throughout the body, with a significant volume of distribution . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of epithelial cells in the respiratory tract . It may also localize to specific compartments or organelles involved in mucus production and secretion, such as the Golgi apparatus and secretory vesicles . Post-translational modifications, such as glycosylation, may play a role in directing this compound to these specific subcellular locations .
Preparation Methods
The synthesis of guaifenesin dimer involves the reaction of guaifenesin with appropriate reagents under controlled conditions. One method involves the use of isoguaifenesin, guaiacol, and guaifenesin in specific proportions to form the dimer . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Guaifenesin dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Guaifenesin dimer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in modulating cough reflex sensitivity.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions and other ailments.
Industry: Utilized in the formulation of pharmaceutical products and other industrial applications.
Comparison with Similar Compounds
Guaifenesin dimer can be compared with other similar compounds such as:
Guaifenesin: The parent compound, commonly used as an expectorant.
Dextromethorphan: Often combined with guaifenesin in cough syrups for its cough suppressant properties.
Phenylephrine: A decongestant that is sometimes used in combination with guaifenesin. This compound is unique due to its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.
Properties
IUPAC Name |
1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKSAYSHFVIMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-23-0 |
Source
|
Record name | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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